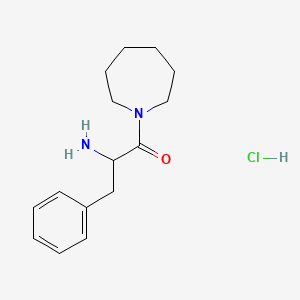

2-Amino-1-(1-azepanyl)-3-phenyl-1-propanone hydrochloride

Description

Azepane Ring Substituent Configuration

The azepane ring represents a seven-membered saturated heterocycle containing a single nitrogen atom, designated systematically as hexahydro-1H-azepine. This ring system adopts chair-like conformations with dynamic equilibrium between multiple conformational states due to the inherent flexibility of the seven-membered ring structure. The nitrogen atom within the azepane ring serves as the point of attachment to the carbonyl carbon of the propanone backbone, establishing an amide linkage that contributes significantly to the compound's chemical properties.

The azepane ring configuration influences the overall molecular shape and electronic distribution within the compound structure. The seven-membered ring exhibits greater conformational flexibility compared to six-membered piperidine analogs, allowing for multiple low-energy conformational states. This conformational diversity affects the compound's interaction potential with biological targets and influences its physical properties such as solubility and crystallization behavior.

Ring puckering analysis reveals that the azepane substituent can adopt various conformations ranging from chair-like to twist-boat configurations. The nitrogen atom's hybridization state and electron pair geometry contribute to the ring's conformational preferences, with the amide bond formation restricting some rotational freedom while maintaining overall ring flexibility. The steric interactions between the azepane ring and other molecular components, particularly the phenyl group, influence the preferred conformational states in solution and solid-state environments.

Ketone-Amino Group Spatial Arrangement

The spatial arrangement of the ketone and amino functional groups creates a unique electronic environment within the molecular structure. The amino group positioned at the alpha carbon relative to the ketone establishes potential for intramolecular interactions through hydrogen bonding and electronic effects. This arrangement represents a beta-amino ketone structural motif that can participate in tautomeric equilibria under appropriate conditions.

The ketone carbonyl oxygen and amino nitrogen atoms are positioned to allow for potential intramolecular hydrogen bonding interactions, which can stabilize specific conformational states. The electron-withdrawing nature of the carbonyl group influences the amino group's basicity and protonation behavior, particularly relevant in the hydrochloride salt formation. The spatial proximity of these functional groups creates opportunities for chelation with metal ions and specific binding interactions with biological macromolecules.

Conformational analysis reveals that the ketone-amino arrangement can adopt multiple orientations depending on the overall molecular conformation and environmental conditions. The rotational barrier around the carbon-carbon bond connecting the amino-substituted carbon to the carbonyl carbon influences the dynamic behavior of this functional group arrangement. These conformational preferences directly impact the compound's reactivity patterns and binding affinity in biological systems.

Crystallographic Data and Solid-State Packing Behavior

Limited crystallographic data is available for 2-Amino-1-(1-azepanyl)-3-phenyl-1-propanone hydrochloride in the current literature, necessitating inference from related structural analogs and general principles of organic salt crystallization. The hydrochloride salt formation typically results in ionic crystal structures where the protonated amino group forms electrostatic interactions with chloride anions. This ionic character significantly influences the compound's solid-state packing arrangements and physical properties such as melting point and solubility characteristics.

The presence of multiple functional groups capable of hydrogen bonding, including the amino group, the amide linkage, and the hydrochloride salt, creates opportunities for extensive intermolecular interactions in the crystal lattice. These interactions typically result in three-dimensional network structures that contribute to the compound's stability and handling characteristics. The phenyl ring system provides additional opportunities for pi-pi stacking interactions between adjacent molecules in the crystal structure.

Powder diffraction studies and thermal analysis would be required to fully characterize the solid-state behavior of this compound. The potential for polymorphism exists due to the conformational flexibility of the azepane ring and the multiple hydrogen bonding sites available for different packing arrangements. Understanding the solid-state behavior is crucial for pharmaceutical applications where different crystalline forms can exhibit varying dissolution rates and bioavailability profiles.

Tautomeric Forms and Protonation States

The tautomeric behavior of 2-Amino-1-(1-azepanyl)-3-phenyl-1-propanone hydrochloride involves potential equilibria between different structural forms, primarily centered around the ketone-amino functional group arrangement. As a beta-amino ketone, this compound can potentially undergo keto-enol tautomerism under appropriate conditions, though the equilibrium typically favors the keto form in most solvents. The presence of the electron-withdrawing azepanyl group attached to the carbonyl carbon may influence the tautomeric equilibrium position.

Keto-enol tautomerism in carbonyl compounds with alpha hydrogen atoms represents a fundamental chemical equilibrium that can be catalyzed by both acidic and basic conditions. In the case of this amino ketone, the amino group's basicity and the potential for protonation complicate the tautomeric analysis. The hydrochloride salt formation indicates that the amino group serves as the primary protonation site under acidic conditions.

| Tautomeric Form | Relative Stability | pH Dependence |

|---|---|---|

| Keto Form | Predominant | pH Independent |

| Enol Form | Minor | pH Dependent |

| Protonated Amino | Major in HCl | Low pH |

The protonation state of the amino group significantly affects the compound's chemical behavior and biological activity. In the hydrochloride salt form, the amino group exists predominantly in its protonated state, carrying a positive charge that influences solubility, membrane permeability, and receptor binding characteristics. The pKa value of the amino group determines the pH range over which protonation-deprotonation equilibria occur, affecting the compound's behavior in biological systems.

Properties

IUPAC Name |

2-amino-1-(azepan-1-yl)-3-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O.ClH/c16-14(12-13-8-4-3-5-9-13)15(18)17-10-6-1-2-7-11-17;/h3-5,8-9,14H,1-2,6-7,10-12,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIERDAILAVOTBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C(CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Amino-1-(1-azepanyl)-3-phenyl-1-propanone hydrochloride typically involves the introduction of the azepane ring and amino group onto a phenyl-propanone scaffold. The key strategies include:

- Catalytic hydrogenation of precursor ketones or oximes

- Amination reactions involving azepane derivatives

- Oximation followed by reduction

- Resolution of stereoisomers to obtain optically active forms

Preparation via Catalytic Hydrogenation of Isonitrosopropiophenone Derivatives

One established method involves hydrogenation of isonitrosopropiophenone derivatives in alcoholic solvents saturated with hydrogen chloride:

- Solvent: Methanol or ethanol, typically 500-1500 mL per mole of isonitrosopropiophenone.

- Hydrogen chloride concentration: 1.5 to 3 moles per mole of substrate.

- Pressure: Hydrogen pressure up to ~70 psi in a pressure vessel.

- Catalyst: Platinum-palladium mixture on supports like activated carbon or silica gel. Preferred ratio is 50% platinum and 50% palladium by weight.

- Reaction time: Approximately 1 hour, monitored by cessation of hydrogen uptake.

This method yields the hydrochloride salt of the amino ketone directly by reductive amination of the nitroso precursor under acidic and pressurized hydrogen conditions.

Synthesis via Oximation and Reduction of 1-Phenyl-1-hydroxy-2-propanone

A multi-step process involves:

Step 1: Oximation

- React 1-phenyl-1-hydroxy-2-propanone with hydroxylamine salts (e.g., hydrochloride) in the presence of a base (e.g., sodium acetate trihydrate, sodium hydroxide).

- Solvents: Di-n-butyl ether, toluene, or similar organic solvents.

- Temperature: Typically 0° to 30° C.

- The oxime is isolated by solvent extraction, drying, and evaporation.

Step 2: Reduction

- The oxime is reduced using a catalyst mixture of finely divided nickel and aluminum metals (ratio 1.5 to 5.0).

- Temperature is controlled initially between −20° C and +10° C, then allowed to rise exothermically to 60°–100° C.

- The reduction yields crude 2-amino-1-phenyl-1-propanol derivatives.

Step 3: Purification and Resolution

- The crude product contains diastereomeric impurities; purification is achieved by forming salts with organic acids (e.g., acetic acid, benzoic acid) in aqueous or alcoholic media.

- The less soluble salt (containing the desired isomer) is filtered off.

- The salt is decomposed with a base (e.g., sodium hydroxide), and the free base is extracted with solvents like toluene or diethyl ether.

- Final evaporation yields pure optically active amino alcohols or related amino ketones.

This method is adaptable for preparing optically active forms and can be modified to introduce azepane rings by appropriate substitution.

Incorporation of the Azepane Ring

The azepane moiety (seven-membered nitrogen-containing ring) is introduced via:

- Nucleophilic substitution or Mannich-type reactions involving azepane derivatives and appropriate ketone intermediates.

- Control of reaction parameters such as temperature, pH, and solvent (commonly ethanol with concentrated hydrochloric acid) is crucial for high yield and selectivity.

- The hydrochloride salt form is favored for enhanced solubility and stability.

Summary Table of Key Preparation Parameters

| Preparation Step | Conditions/Details | Comments |

|---|---|---|

| Hydrogenation solvent | Methanol or ethanol (500-1500 mL/mol substrate) | Solvent choice affects solubility and reaction rate |

| Hydrogen chloride ratio | 1.5 to 3 mol HCl per mol substrate | Ensures formation of hydrochloride salt |

| Hydrogen pressure | Up to 70 psi | Pressurized vessel required for efficient reduction |

| Catalyst | Pt-Pd mixture (50:50 wt%) on silica gel or activated carbon | Catalyst composition critical for reaction efficiency |

| Oximation agent | Hydroxylamine salts (HCl, hydrobromide, sulfate) | Reacted in presence of base (NaOH, NaOAc) |

| Oximation solvent | Di-n-butyl ether, toluene, or similar | Organic solvent for phase separation |

| Reduction catalyst | Nickel-aluminum alloy (ratio 1.5–5.0) | Facilitates conversion of oxime to amino compound |

| Temperature control | 0–30°C for oximation; −20 to +10°C initially for reduction | Temperature critical for selectivity and yield |

| Purification | Organic acid salt formation and base decomposition | Enables isolation of optically pure isomers |

| Azepane ring introduction | Mannich-type reaction in ethanol with conc. HCl | Conditions optimized for ring incorporation |

Research Findings and Optimization Notes

- The use of mixed platinum and palladium catalysts significantly improves hydrogenation efficiency compared to single-metal catalysts.

- Oximation followed by reduction with nickel-aluminum catalysts provides a cost-effective and scalable route to optically active amino ketones.

- The choice of organic acid for salt formation affects the resolution efficiency of stereoisomers; acids like acetic and benzoic acid are preferred for their solubility profiles.

- Reaction temperature and pH must be carefully controlled to prevent side reactions and maximize yield.

- Solvent systems combining water and lower aliphatic alcohols (methanol, ethanol) enhance reaction kinetics and product isolation.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-azepanyl)-3-phenyl-1-propanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential

The compound is classified as an amino ketone and features a seven-membered azepane ring, which is significant for its pharmacological properties. Research indicates that compounds similar to 2-Amino-1-(1-azepanyl)-3-phenyl-1-propanone hydrochloride exhibit activity as inhibitors or modulators of neurotransmitter uptake, suggesting potential applications in treating neurological disorders such as depression and anxiety .

Mechanism of Action

While the exact mechanism of action remains to be fully elucidated, it is hypothesized that the compound may interact with neurotransmitter receptors or enzymes. Its structural similarities to known pharmacologically active compounds imply possible roles in modulating dopamine and norepinephrine levels, which are critical in mood regulation .

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of 2-Amino-1-(1-azepanyl)-3-phenyl-1-propanone hydrochloride can be achieved through various methodologies. Typical approaches involve Mannich-type reactions where controlled conditions (temperature, pH, solvent choice) are crucial for successful product formation. Ethanol and concentrated hydrochloric acid are often used to enhance yields .

Chemical Properties

The compound's reactivity includes susceptibility to oxidation and potential interactions with electrophiles due to the presence of both amino and ketone functionalities. This versatility allows it to participate in a range of chemical reactions, making it a valuable intermediate in organic synthesis .

Biological Activities

Recent studies have highlighted the biological activities associated with this compound:

| Activity Type | Observations |

|---|---|

| Dopamine Reuptake | Significant inhibition observed |

| Norepinephrine Effects | Increased levels noted |

| Acute Toxicity | No significant effects at 2000 mg/kg |

| Anticancer Potential | Selective cytotoxicity against cancer cells |

| Neuropharmacological | Modulation of neuronal excitability |

These findings indicate that 2-Amino-1-(1-azepanyl)-3-phenyl-1-propanone hydrochloride could be further explored as a candidate for drug development targeting central nervous system disorders and certain types of cancer .

Case Study 1: Neuropharmacological Effects

A study explored the neuropharmacological effects of a related compound within the same class, demonstrating significant modulation of neuronal excitability. This research suggests that similar compounds could potentially be developed into therapeutic agents for neurological conditions .

Case Study 2: Anticancer Properties

Research on analogs of this compound revealed selective cytotoxicity against various cancer cell lines, outperforming standard treatments like 5-fluorouracil in specific assays. Such results highlight the potential for developing new anticancer therapies based on the structural framework of 2-Amino-1-(1-azepanyl)-3-phenyl-1-propanone hydrochloride .

Mechanism of Action

The mechanism of action of 2-Amino-1-(1-azepanyl)-3-phenyl-1-propanone hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and other proteins.

Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-amino-1-(1-azepanyl)-3-phenyl-1-propanone hydrochloride with structurally related compounds, emphasizing key differences in substituents, molecular weight, and functional groups.

Key Observations:

- Azepanyl vs. Smaller Heterocycles : The 7-membered azepanyl ring in the target compound likely increases molecular volume and lipophilicity compared to analogs with piperidinyl (6-membered) or pyrrolidinyl (5-membered) groups . This may enhance membrane permeability or binding pocket interactions.

- Substituent Effects : The 3-phenyl group in the target compound contrasts with Aldi-4’s 4-chlorophenyl group, which introduces electron-withdrawing effects and may alter binding affinity .

ALDH Inhibition

The target compound and its analogs (Aldi-1 to Aldi-4) were identified as ALDH inhibitors in a high-throughput screen .

- Role of the Azepanyl Group : The azepanyl ring may confer prolonged inhibitory action due to slower metabolic degradation compared to smaller heterocycles.

- Amino Group Contribution: The 2-amino group in the target compound could enhance target selectivity by forming additional hydrogen bonds with ALDH active sites, a feature absent in Aldi-1 .

Pharmacological Potential

- Chiral Specificity: Compounds like (2S)-2-amino-1-phenyl-1-propanone hydrochloride () highlight the importance of stereochemistry in activity.

- Toxicity Profiles: The target compound’s IRRITANT classification contrasts with compounds like 1-(2-amino-6-nitrophenyl)ethanone (), which lacks health hazard classification, suggesting differences in reactive intermediates or metabolic pathways .

Biological Activity

2-Amino-1-(1-azepanyl)-3-phenyl-1-propanone hydrochloride, also known as a derivative of amino ketones, has gained attention in medicinal chemistry due to its potential pharmacological properties. This compound exhibits several biological activities, particularly in the modulation of neurotransmitter systems and potential applications in treating various neurological disorders.

Chemical Structure and Properties

The molecular structure of 2-Amino-1-(1-azepanyl)-3-phenyl-1-propanone hydrochloride includes a seven-membered azepane ring and an amino group attached to a ketone. The hydrochloride form enhances its solubility and stability in aqueous environments. The compound's molecular formula is with a molecular weight of approximately 240.75 g/mol.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it can inhibit the release of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. These effects are similar to those observed with amphetamines, suggesting a potential for use in treating conditions like depression and ADHD.

Table 1: Summary of Biological Activities

Neurotransmitter Modulation

In studies involving rat brain synaptosomes, 2-Amino-1-(1-azepanyl)-3-phenyl-1-propanone hydrochloride demonstrated significant inhibition of monoamine release. This finding aligns with its structural similarity to known psychostimulants, indicating potential applications in managing mood disorders.

Cytotoxicity Studies

Research has shown that compounds similar to 2-Amino-1-(1-azepanyl)-3-phenyl-1-propanone hydrochloride exhibit enhanced cytotoxicity against various cancer cell lines. For instance, Mannich bases derived from related structures have been reported to be 2.5 to 5.2 times more cytotoxic than standard chemotherapeutic agents like 5-fluorouracil against human colon cancer cells .

Antiviral Properties

Recent studies have highlighted the compound's ability to inhibit HIV replication by targeting reverse transcriptase and proteases. This suggests that it could be a candidate for further development as an antiviral agent .

Safety and Toxicology

While promising in terms of biological activity, the safety profile of 2-Amino-1-(1-azepanyl)-3-phenyl-1-propanone hydrochloride requires careful consideration. Toxicological assessments indicate that the compound is toxic if swallowed (LD50 = 100 mg/kg in mice) and may cause skin irritation . Long-term exposure effects are still under investigation, necessitating further research.

Q & A

Q. What are the optimal synthetic routes for 2-amino-1-(1-azepanyl)-3-phenyl-1-propanone hydrochloride, and how can purity be maximized?

A multi-step synthesis approach is typically employed, starting with the condensation of 1-azepane with a phenylpropanone precursor. Key steps include:

- Acylation : Reacting 1-azepane with a ketone intermediate under anhydrous conditions (e.g., using dichloromethane as a solvent).

- Amination : Introducing the amino group via reductive amination, often using sodium cyanoborohydride or other reducing agents .

- Salt Formation : Conversion to the hydrochloride salt by treating with HCl gas in an ether solution .

Purity Optimization : Use recrystallization (e.g., ethanol/water mixtures) and confirm purity via HPLC with UV detection (λ = 254 nm). Chiral chromatography may be required if enantiomeric impurities are present .

Q. How should researchers characterize the structural integrity of this compound?

Employ a combination of spectroscopic and chromatographic techniques:

- NMR : - and -NMR to confirm the azepanyl ring, phenyl group, and ketone/amine functionalities.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode for [M+H] ion).

- X-ray Crystallography : For absolute configuration determination, particularly if stereochemistry impacts biological activity .

- Elemental Analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What solvent systems are suitable for this compound in pharmacological assays?

The hydrochloride salt enhances water solubility. For in vitro studies:

- Use phosphate-buffered saline (PBS, pH 7.4) for aqueous solutions.

- For stock solutions, dissolve in DMSO (≤1% final concentration to avoid cytotoxicity).

- Stability testing (e.g., 24-hour room temperature) is critical to ensure no degradation under assay conditions .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for this compound, and what analytical challenges arise?

Methodology :

- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with a mobile phase of hexane:isopropanol (70:30) + 0.1% trifluoroacetic acid. Monitor resolution at 220 nm .

- Circular Dichroism (CD) : Confirm enantiomer-specific optical activity.

Challenges : - Baseline separation may require temperature optimization (e.g., 25°C vs. 40°C).

- Hydrochloride salt formation can influence chiral center stability; test under varying pH conditions .

Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?

Compare with analogs such as:

- 2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride : The azepanyl group may enhance blood-brain barrier penetration vs. chlorophenyl derivatives .

- Trifluoromethyl-substituted analogs : The CF group (e.g., in C₉H₉ClF₃NO) increases metabolic stability but may reduce solubility .

Experimental Design : - Test analogs in receptor-binding assays (e.g., dopamine/serotonin transporters) to quantify affinity shifts.

- Use molecular docking simulations to map interactions with target proteins (e.g., AutoDock Vina) .

Q. What strategies resolve contradictions in toxicity data across preclinical studies?

Case Example : If LD values vary between rodent models:

- Dose Administration : Ensure consistent routes (e.g., intravenous vs. oral) and vehicle controls .

- Metabolite Analysis : Use LC-MS/MS to identify species-specific metabolites (e.g., cytochrome P450 isoforms in mice vs. rats) .

- Histopathology : Compare organ toxicity profiles (liver/kidney) at equivalent AUC (area under the curve) values .

Q. How can pyrolysis products of this compound be identified, and what implications arise for forensic analysis?

Methodology :

- Pyrolysis-GC/MS : Heat the compound to 300°C in an inert atmosphere, then analyze volatile products (e.g., phenylacetonitrile, azepane fragments) .

Forensic Relevance : - Pyrolysis markers distinguish this compound from structurally similar NPS (new psychoactive substances).

- Cross-reference with databases like SWGDRUG for legal identification .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.